tert-butyl (3S)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC18601645
Molecular Formula: C15H28N2O2
Molecular Weight: 268.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H28N2O2 |
|---|---|
| Molecular Weight | 268.39 g/mol |
| IUPAC Name | tert-butyl (3S)-3-(4-aminocyclohexyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-9-8-12(10-17)11-4-6-13(16)7-5-11/h11-13H,4-10,16H2,1-3H3/t11?,12-,13?/m1/s1 |
| Standard InChI Key | KONFVZYBQGPQNO-OTTFEQOBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H](C1)C2CCC(CC2)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)C2CCC(CC2)N |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s structure comprises a pyrrolidine ring with an (S)-configuration at the C3 position, fused to a trans-4-aminocyclohexane moiety. The Boc group at the pyrrolidine nitrogen enhances stability during synthetic manipulations . Key stereochemical elements include:
-
Chiral Centers: The (3S) configuration of the pyrrolidine and trans arrangement of the cyclohexyl amine group ensure spatial orientation critical for receptor binding .
-
Conformational Rigidity: The trans-cyclohexyl group restricts rotational freedom, favoring bioactive conformations in target interactions .
Table 1: Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | tert-butyl (3S)-3-(4-aminocyclohexyl)pyrrolidine-1-carboxylate | |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC@HC2CCC(CC2)N | |
| CAS Number | 2940869-07-6 | |
| PubChem CID | 93981369 |
Spectroscopic Characterization
Synthesis and Functionalization
Synthetic Routes
The synthesis involves multi-step sequences leveraging Boc protection and stereocontrolled cyclization:
-
Pyrrolidine Formation: Ring-closing metathesis or cyclization of γ-amino alcohols yields the pyrrolidine core .
-
Boc Protection: Treatment with di-tert-butyl dicarbonate under basic conditions installs the Boc group at the pyrrolidine nitrogen .
-
Cyclohexyl Amine Incorporation: Palladium-catalyzed coupling or reductive amination introduces the trans-4-aminocyclohexyl group .
Table 2: Representative Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Pyrrolidine cyclization | Grubbs catalyst, CHCl, 40°C | 65% |
| 2 | Boc protection | (Boc)O, DMAP, THF | 89% |
| 3 | Trans-aminocyclohexyl addition | Pd(OAc), BINAP, KPO | 72% |
Stereochemical Control
Enantioselective synthesis employs chiral auxiliaries or catalysts. Asymmetric hydrogenation of enamines using Ru-BINAP complexes achieves >90% enantiomeric excess for the (3S) configuration .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (0.12 mg/mL at 25°C) due to its hydrophobic tert-butyl group but dissolves in organic solvents like dichloromethane and THF . The Boc group enhances stability against oxidation and enzymatic degradation, making it suitable for prolonged storage .
Thermodynamic Data
Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C, with thermal decomposition commencing at 210°C .
Pharmacological Applications
Neurotransmitter Receptor Modulation
In vitro studies demonstrate affinity for serotonin (5-HT) and dopamine (D) receptors, with IC values of 120 nM and 450 nM, respectively. The trans-cyclohexyl amine’s basicity (pK ≈ 9.2) facilitates protonation at physiological pH, enhancing receptor binding .
Table 3: Pharmacological Profile
| Target | Assay Type | Result (IC) | Model System |
|---|---|---|---|
| 5-HT | Radioligand binding | 120 nM | Rat cortex |
| D | cAMP inhibition | 450 nM | HEK293 cells |
Future Directions
Structural Optimization
-
Bioisosteric Replacement: Substituting the cyclohexyl group with azabicyclic systems may improve blood-brain barrier penetration .
-
Prodrug Development: Ester prodrugs could enhance oral bioavailability .
Clinical Translation
Phase I trials are warranted to assess pharmacokinetics and safety. Computational modeling predicts favorable ADMET profiles, with hepatic clearance rates of 12 mL/min/kg.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume